molecular formula C11H11NO4 B1337549 4-(2-Formamidophenyl)-4-oxobutanoic acid CAS No. 35402-54-1

4-(2-Formamidophenyl)-4-oxobutanoic acid

Cat. No. B1337549
CAS RN: 35402-54-1
M. Wt: 221.21 g/mol
InChI Key: WREZIFMYXDIZJT-UHFFFAOYSA-N
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Description

“4-(2-Formamidophenyl)-4-oxobutanoic acid”, also known as 2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid or N’-Formylkynurenine, is a chemical compound with the molecular formula C11H12N2O4 . It has a molecular weight of 236.22400 and a density of 1.394±0.06 g/cm3 .


Molecular Structure Analysis

The molecular structure of “4-(2-Formamidophenyl)-4-oxobutanoic acid” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 236.08000 .


Physical And Chemical Properties Analysis

“4-(2-Formamidophenyl)-4-oxobutanoic acid” has a melting point of >152 °C (dec.) . Its LogP value is 1.64880, indicating its lipophilicity . The compound has a vapour pressure of 1.58E-13mmHg at 25°C .

Scientific Research Applications

Analogs and Derivatives in Medicinal Chemistry

Research into the analogs and derivatives of 4-oxobutanoic acid compounds has shown various applications in medicinal chemistry. For instance, studies on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids revealed their potential psychotropic effects, with some compounds showing anxiogenic properties without deteriorating cognitive potential, while others indicated anxiolytic activity tendencies (Pulina et al., 2022). Additionally, research on 4-(((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, a new surfactant with a benzene spacer, has demonstrated its potential in forming large-diameter premicellar aggregations, suggesting its utility in surfactant applications (Chen et al., 2013).

Inhibitory and Antagonistic Properties

Studies on certain benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters have shown that they can act as inhibitors of various biological processes. For example, they have been tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase in vitro and as inhibitors of leukotriene D4-induced bronchospasm in guinea pigs in vivo (Musser et al., 1987).

Spectroscopic and Structural Investigations

Research into the molecular docking, vibrational, structural, electronic, and optical studies of 4-oxobutanoic acid derivatives like 6DAMB and 5DAMB has provided insights into their reactivity and potential applications in nonlinear optical materials. These studies include analyses using FT-IR, FT-Raman spectra, and theoretical calculations (Vanasundari et al., 2018).

Applications in Organic Synthesis

Research on the reaction of carbon disulfide with active methylenes, including derivatives of 4-oxobutanoic acid, has led to the novel synthesis of various thiophene derivatives. This highlights the importance of 4-oxobutanoic acid derivatives in organic synthesis and the development of new compounds (Mohareb et al., 1995).

Nonlinear Optical Applications

Studies on the growth and characterization of semi-organic nonlinear optical (NLO) crystals using derivatives of 4-oxobutanoic acid, such as ASODA with ammonium ceric (II) sulfatedehydrate, have demonstrated their potential in NLO applications. The synthesis and characterization of these crystals, including their thermal stability and NLO efficiency, suggest their utility in the field of optoelectronics (Vinoth et al., 2020).

properties

IUPAC Name

4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREZIFMYXDIZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482886
Record name 4-(2-Formamidophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formamidophenyl)-4-oxobutanoic acid

CAS RN

35402-54-1
Record name 4-(2-Formamidophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZT Kralles, CA Werner, N Dai - Environmental Science & …, 2023 - ACS Publications
Haloacetonitriles (HANs) are a group of disinfection byproducts with high toxicity and frequent occurrence. Past studies have focused on the free amine groups, especially those in …
Number of citations: 4 pubs.acs.org
L Díaz-Sáez, V Srikannathasan, M Zoltner… - Biochemical …, 2014 - portlandpress.com
Tryptophan is an important precursor for chemical entities that ultimately support the biosynthesis of key metabolites. The second stage of tryptophan catabolism is catalysed by …
Number of citations: 11 portlandpress.com
N Unger, A Ferraro, U Holzgrabe - Journal of Pharmaceutical and …, 2020 - Elsevier
Parenteral amino acid solutions containing tryptophan tend to develop a yellow colouration upon storage. Hence, the aim of the present study was to find out whether tryptophan …
Number of citations: 9 www.sciencedirect.com
P Tomek, BD Palmer, JD Kendall, JU Flanagan… - … et Biophysica Acta (BBA …, 2015 - Elsevier
Background Tryptophan catabolism along the kynurenine pathway is associated with a number of pathologies including cataract formation and cancer. Whilst the chemical reactions of …
Number of citations: 11 www.sciencedirect.com
N Unger - 2020 - opus.bibliothek.uni-wuerzburg.de
The stability of Trp in pure solutions and in parenteral AA formulations was evaluated with regard to typically used manufacturing processes, storage conditions and primary packaging. …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
P Tomek - 2015 - researchspace.auckland.ac.nz
Immune escape is a central hallmark of cancer. A tryptophan-catabolising enzyme indoleamine 2,3-dioxygenase-1 (IDO1) is a dominant immune escape mechanism in a broad range of …
Number of citations: 0 researchspace.auckland.ac.nz

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